molecular formula C8H10ClNO B8280100 4-Chloromethyl-2-cyclopropyl-5-methyl-oxazole

4-Chloromethyl-2-cyclopropyl-5-methyl-oxazole

Cat. No. B8280100
M. Wt: 171.62 g/mol
InChI Key: KPPWXOQULFQXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloromethyl-2-cyclopropyl-5-methyl-oxazole is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloromethyl-2-cyclopropyl-5-methyl-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloromethyl-2-cyclopropyl-5-methyl-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloromethyl-2-cyclopropyl-5-methyl-oxazole

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

4-(chloromethyl)-2-cyclopropyl-5-methyl-1,3-oxazole

InChI

InChI=1S/C8H10ClNO/c1-5-7(4-9)10-8(11-5)6-2-3-6/h6H,2-4H2,1H3

InChI Key

KPPWXOQULFQXIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2CC2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In step b], both products were isolated and characterized as follows: 36.27 g of 2-cyclopropyl-4,5-dimethyl-oxazole 3-oxide (152 mmol, prepared from cyclohexanecarboxaldehyde and diacetyl monooxime as described above) was dissolved in 555 ml of CH2Cl2 and treated dropwise with 16.75 ml of POCl3 (1.2 eq.). The reaction mixture was refluxed over night and then quenched by carefully pouring onto crashed ice/3N NaOH. Separation of the layers, additional extraction of the aqueous phase with CH2Cl2, washing with Na2CO3 and water, drying of the combined organic phase over sodium sulfate, evaporation of the solvents, and, finally, flash chromatography (SiO2, hexane/AcOEt=9/1) yielded in the less polar fractions 6.53 g of 2-(1,3-dichloro-propyl)-4,5-dimethyl-oxazole (MS: 207.1, 209.1 (M+)) and in the more polar ones 10.33 g of 4-chloromethyl-2-cyclopropyl-5-methyl-oxazole as colorless liquid, exhibiting in the 1H-NMR the typical signals at 4.42 ppm (s, 2H), 2.27 (s, 3H), 1.97–2.03 ppm (m, 1H), 0.98–1.04 ppm (m, 4H).
Name
2-cyclopropyl-4,5-dimethyl-oxazole 3-oxide
Quantity
36.27 g
Type
reactant
Reaction Step One
Quantity
555 mL
Type
reactant
Reaction Step One
Name
Quantity
16.75 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.